molecular formula C7H6FNO2 B1451152 5-Fluoro-2-hydroxybenzaldehyde oxime CAS No. 91407-40-8

5-Fluoro-2-hydroxybenzaldehyde oxime

Cat. No.: B1451152
CAS No.: 91407-40-8
M. Wt: 155.13 g/mol
InChI Key: LSBFIKDJEJSBIJ-RUDMXATFSA-N
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Description

5-Fluoro-2-hydroxybenzaldehyde oxime is a chemical compound with the molecular formula C7H5FO2. This compound is characterized by the presence of a fluorine atom and a hydroxyl group on a benzene ring, which is also attached to an aldehyde group.

Synthetic Routes and Reaction Conditions:

  • Hydroxyl Group Introduction: The compound can be synthesized by introducing a hydroxyl group to 5-fluorobenzaldehyde using various methods such as the Gattermann-Koch reaction.

  • Oxime Formation: The oxime derivative is formed by reacting 5-fluoro-2-hydroxybenzaldehyde with hydroxylamine under acidic conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature settings to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

  • Substitution: Substitution reactions can occur at the fluorine or hydroxyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: 5-Fluoro-2-hydroxybenzoic acid.

  • Reduction Products: 5-Fluoro-2-hydroxybenzyl alcohol.

  • Substitution Products: Various fluorinated phenols and alcohols.

Properties

IUPAC Name

4-fluoro-2-[(E)-hydroxyiminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBFIKDJEJSBIJ-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)/C=N/O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

5-Fluoro-2-hydroxybenzaldehyde oxime has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

5-Fluoro-2-hydroxybenzaldehyde oxime is similar to other fluorinated benzaldehydes and phenols, such as 2-hydroxybenzaldehyde (salicylaldehyde) and 3-fluoro-2-hydroxybenzaldehyde. the presence of the fluorine atom at the 5-position gives it unique chemical and physical properties, such as increased stability and reactivity compared to its non-fluorinated counterparts.

Comparison with Similar Compounds

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 3-Fluoro-2-hydroxybenzaldehyde

  • 4-Fluoro-2-hydroxybenzaldehyde

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Biological Activity

5-Fluoro-2-hydroxybenzaldehyde oxime is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, effects on cellular processes, and implications in various fields, including pharmacology and biochemistry.

This compound is synthesized through the reaction of 5-fluoro-2-hydroxybenzaldehyde with hydroxylamine. This reaction results in the formation of an oxime, which is characterized by the presence of a C=N-OH functional group. The compound's structure can be represented as follows:

C7H6FNO\text{C}_7\text{H}_6\text{FNO}

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of several kinases, including AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for cell signaling and metabolism.
  • Cell Signaling Modulation : It influences key signaling pathways, leading to alterations in gene expression and cellular metabolism. This modulation can affect processes such as apoptosis, proliferation, and differentiation.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting the growth of various cancer cell lines. For example, studies have reported its effectiveness against murine leukemia cells (L5178Y), demonstrating cytostatic effects comparable to established chemotherapeutic agents .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Hydroxybenzaldoximes, including derivatives like this compound, have been identified as d-GAP-competitive inhibitors against bacterial enzymes, suggesting potential use in treating bacterial infections .

Dosage Effects and Toxicity

The biological effects of this compound vary significantly with dosage. In animal models, higher doses have been associated with increased efficacy in inhibiting tumor growth but may also lead to toxicity. Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound participates in several metabolic pathways within cells:

  • Conversion to Active Metabolites : The compound interacts with various enzymes that facilitate its conversion into active metabolites, which may enhance its biological activity.
  • Transport Mechanisms : It is transported across cellular membranes via specific transporters, influencing its bioavailability and distribution within tissues.

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that this compound inhibited the growth of human cancer cell lines in culture, suggesting its potential as an anticancer agent.
  • Animal Model Research : In murine models, administration of varying doses revealed a dose-dependent response in tumor inhibition, underscoring the need for careful dosage optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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